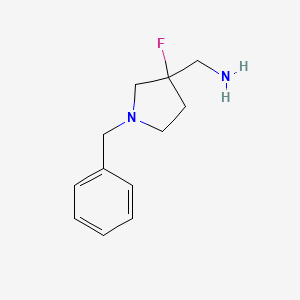

(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine

Übersicht

Beschreibung

(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Der Pyrrolidinring, der Bestandteil dieser Verbindung ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D) Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .

Biological Activity

Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können zu einem unterschiedlichen biologischen Profil von Wirkstoffkandidaten führen . Dies liegt an der unterschiedlichen Bindungsart an enantioselektive Proteine .

Pharmaceutical Testing

“(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine” kann für pharmazeutische Tests verwendet werden . Hochwertige Referenzstandards sind wichtig für genaue Ergebnisse .

Influence of Steric Factors on Biological Activity

Die Struktur-Wirkungs-Beziehung (SAR) der untersuchten Verbindungen kann untersucht werden . Dies umfasst den Einfluss sterischer Faktoren auf die biologische Aktivität .

Biologische Aktivität

(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine, also known as 3-fluoropyrrolidine-3-carboxamide, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and detailed research findings.

- Molecular Formula : C12H18N2

- Molecular Weight : 198.29 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and a fluorine atom, which influences its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of several enzymes involved in metabolic pathways, particularly kinases and proteases. For example, it can bind to the active sites of these enzymes, preventing substrate phosphorylation, which is critical for cellular signaling processes .

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular proliferation .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic profiles:

- Absorption : The compound is relatively stable under physiological conditions, allowing for effective absorption when administered.

- Distribution : Its lipophilic nature enhances penetration into tissues, including the central nervous system.

- Metabolism : It undergoes metabolic transformations that can affect its biological activity and toxicity profile.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it has shown efficacy against glioblastoma and gastric cancer cell lines .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- Animal models have revealed that it can mitigate neuroinflammation and promote neuronal survival in conditions such as Alzheimer's disease. Its ability to modulate sphingomyelinase activity has been linked to reduced exosome release from neurons, which is beneficial in neurodegenerative contexts .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Animal Model Research :

Eigenschaften

IUPAC Name |

(1-benzyl-3-fluoropyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12(9-14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBXDWCSXGTIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.